8-Chloro-2-phenylquinolin-4-ol
Overview
Description
8-Chloro-2-phenylquinolin-4-ol: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-phenylquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-phenylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: 8-Chloro-2-phenylquinolin-4-ol is used as a building block in the synthesis of more complex quinoline derivatives
Biology and Medicine: In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Quinoline derivatives, including this compound, exhibit antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to explore its efficacy in treating various diseases .
Industry: The compound is also used in the development of dyes, catalysts, and materials. Its unique properties make it suitable for applications in the electronics and materials science industries .
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenylquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to the disruption of bacterial cell processes, ultimately causing cell death .
Comparison with Similar Compounds
Quinoline: The parent compound of 8-Chloro-2-phenylquinolin-4-ol, known for its broad spectrum of biological activities.
2-Phenylquinoline: A similar compound with a phenyl group at the 2-position, exhibiting similar biological activities.
4-Hydroxyquinoline: Another derivative with a hydroxyl group at the 4-position, known for its antimicrobial properties
Uniqueness: this compound is unique due to the presence of both a chloro and a phenyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Biological Activity
8-Chloro-2-phenylquinolin-4-ol is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is characterized by a chloro substituent at the 8-position and a hydroxyl group at the 4-position of the quinoline ring, which contribute to its pharmacological properties. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11ClN2O
- Molecular Weight : 272.71 g/mol
- Structural Features :
- Chloro group at the 8-position
- Hydroxyl group at the 4-position
- Phenyl group at the 2-position
Anticancer Activity
Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Notably, it has shown potential in inducing apoptosis in tumor cells.
Key Findings from Studies
-
In Vitro Studies :
- The compound demonstrated significant antiproliferative activity against cancer cell lines such as H460 (non-small-cell lung cancer) and COLO205 (colorectal adenocarcinoma), with IC50 values indicating effective concentrations required to inhibit cell growth.
- For example, one study reported an IC50 of approximately against COLO205 cells, indicating potent anticancer effects .
-
Mechanism of Action :
- The compound may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. Specific pathways activated include caspase-dependent pathways, which are crucial for programmed cell death .
- Molecular docking studies suggest that this compound interacts with tubulin, similar to other known anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . Preliminary findings suggest that it possesses antibacterial properties against various pathogens.
Comparative Biological Activity Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chlorine at position 8 | Anticancer and antimicrobial properties |
6-Chloro-2-phenylquinolin-4-ol | Chlorine at position 6 | Anticancer activity reported |
7-Chloro-8-fluoro-2-phenylquinolin | Fluorine at position 8 | Potential antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Molecular Docking Studies : These studies have elucidated the binding affinity of the compound with various biological targets, including enzymes involved in cancer progression .
- Pharmacokinetic Profiles : Research into ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles indicates favorable drug-like characteristics with minimal toxicity observed in normal human cells .
- Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted how modifications to the quinoline structure can enhance biological activity while reducing toxicity .
Properties
IUPAC Name |
8-chloro-2-phenyl-1H-quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKESBVHFFXMUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327363 | |
Record name | 8-chloro-2-phenylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439147-12-3 | |
Record name | 8-chloro-2-phenylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 439147-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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